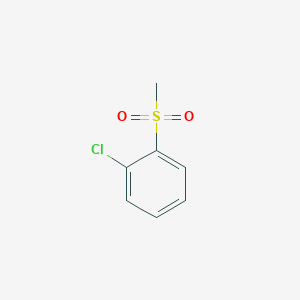

2-Chlorophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXARIPVZOXXAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-20-5 | |

| Record name | 2-Chlorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl Methyl Sulfone from 2-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-chlorophenyl methyl sulfone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis route detailed herein utilizes 2-chlorobenzenesulfonyl chloride as the starting material, proceeding through a two-step reduction and methylation process. This document outlines the core chemical transformations, provides detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis pathway. The described method boasts a high overall yield, making it suitable for both laboratory-scale synthesis and potential industrial applications.[2]

Introduction

This compound is a versatile chemical building block recognized for its role in the development of biologically active molecules.[1] Its unique structural features, including the sulfone functional group, enhance reactivity and solubility, making it a desirable component in the synthesis of complex organic compounds such as anti-inflammatory drugs, analgesics, and herbicides.[1] This guide focuses on a specific and effective synthetic pathway starting from the readily available 2-chlorobenzenesulfonyl chloride. The presented methodology, adapted from established procedures for analogous phenyl methyl sulfone derivatives, offers a reliable and high-yielding route to the target compound.[2]

Synthesis Pathway Overview

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is achieved through a two-step reaction sequence. The first step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. The second step is a methylation reaction that converts the sulfinate salt into the final methyl sulfone product.[2]

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are based on a general method described for the preparation of a series of phenyl methyl sulfone derivatives, including the 2-chloro substituted compound.[2]

Step 1: Reduction of 2-Chlorobenzenesulfonyl Chloride to Sodium 2-Chlorophenylsulfinate

This step focuses on the conversion of the sulfonyl chloride to a more reactive sulfinate salt.

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Sodium sulfite (or a similar reducing agent)

-

Sodium bicarbonate

-

Water

Procedure:

-

In a suitable reaction vessel (e.g., a 500 mL flask), combine sodium sulfite and sodium bicarbonate with water.

-

Heat the mixture to reflux until all solids have dissolved.

-

Add 2-chlorobenzenesulfonyl chloride to the solution in portions.

-

Continue to reflux the reaction mixture for approximately 4 hours.

-

After the reflux period, the reaction mixture containing the sodium 2-chlorophenylsulfinate is cooled and can be used directly in the next step.

Step 2: Methylation of Sodium 2-Chlorophenylsulfinate

This step introduces the methyl group to form the final sulfone product.

Materials:

-

Reaction mixture from Step 1

-

Dimethyl sulfate (or another methylating agent)

-

Water

Procedure:

-

Cool the reaction mixture from the previous step to approximately 40 °C.

-

Slowly add dimethyl sulfate to the reaction mixture via a dropping funnel, maintaining the temperature between 40-45 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 2.5 hours.

-

Following the insulation period, heat the mixture to reflux for 1 hour to ensure the completion of the methylation reaction.

-

After reflux, add water to the reaction mixture and allow it to cool to room temperature.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with water.

-

The product can be further purified by recrystallization if necessary.

Caption: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted phenyl methyl sulfones using the described method, demonstrating its general applicability and high efficiency.[2] The total yield for the two-step process is reported to be over 85%.[2]

| Starting Material | Product | Yield | Melting Point (°C) |

| 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenyl methyl sulfone | 92.1% | 98-99 |

| 4-Toluenesulfonyl chloride | 4-Tolyl methyl sulfone | 94.7% | 86-87 |

| Benzenesulfonyl chloride | Phenyl methyl sulfone | 91.0% | 88-89 |

Note: The yield for this compound is expected to be in a similar high range based on the general statement in the source patent.[2]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17482-05-2[1] |

| Molecular Formula | C₇H₇ClO₂S[1] |

| Molecular Weight | 190.65 g/mol [1] |

| Appearance | White crystal[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | 0-8 °C[1] |

Safety Considerations

-

Substituted benzenesulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture.

-

Dimethyl sulfate is a potent methylating agent and is toxic and carcinogenic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a fume hood.

-

The reactions should be carried out with appropriate temperature control to avoid runaway reactions.

Conclusion

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride via a two-step reduction and methylation process is a highly efficient and practical method. The procedure is straightforward, utilizes readily available reagents, and provides high overall yields. This technical guide provides the necessary details for researchers and professionals in the fields of chemical synthesis and drug development to successfully implement this synthetic route. The versatility and favorable properties of this compound make it a valuable intermediate, and this reliable synthetic method facilitates its accessibility for further research and development.[1]

References

2-Chlorophenyl Methyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone, also known as 1-Chloro-2-(methylsulfonyl)benzene, is an organic compound with significant applications in various fields of chemical research and development. Its unique molecular structure, featuring a chlorinated phenyl ring and a methyl sulfone group, makes it a valuable intermediate and building block in the synthesis of complex molecules. This compound is particularly noted for its utility in the development of novel pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for analytical purposes.

| Property | Value | Reference(s) |

| CAS Number | 17482-05-2 | [1][2] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 90-94 °C | |

| Boiling Point | 340.3 °C at 760 mmHg | |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| Synonyms | 1-Chloro-2-(methylsulfonyl)benzene | [1] |

| InChI Key | NXARIPVZOXXAAG-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d6 shows distinct peaks corresponding to the aromatic protons and the methyl group protons. A published spectrum is available in the electronic supplementary information from a Royal Society of Chemistry journal.[3]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physicochemical properties and for the synthesis of this compound.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a key indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Procedure:

-

A small amount of dry this compound is finely crushed.

-

The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic compounds. For aromatic sulfones, a reversed-phase HPLC method is commonly employed.

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

-

Detector: UV detector, with the wavelength set to an absorbance maximum of the analyte.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analysis: The sample solution is injected into the HPLC system.

-

Data Processing: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis of Chlorophenyl Methyl Sulfone (Representative Protocol)

The following is a representative two-step procedure for the synthesis of a chlorophenyl methyl sulfone, adapted from a patented method for a similar isomer. This process involves the reduction of a sulfonyl chloride followed by methylation.

Applications of this compound

This compound serves as a versatile building block in organic synthesis, leading to the creation of more complex molecules with specific biological activities or material properties.

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is often incorporated into molecules designed as anti-inflammatory and analgesic drugs.

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced crop protection and agricultural yields.

-

Material Science: It is employed in the production of specialty polymers and resins, imparting improved thermal and chemical resistance to the final materials.

-

Analytical Chemistry: It can act as a reagent in certain analytical methods, aiding in the identification and quantification of other chemical substances.

Conclusion

This compound is a compound of considerable interest due to its versatile applications as a chemical intermediate. Its well-defined physicochemical properties, combined with established analytical and synthetic protocols, make it a reliable and valuable tool for researchers in medicinal chemistry, agrochemical science, and material science. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

"2-Chlorophenyl methyl sulfone" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone, also known by its IUPAC name 1-chloro-2-(methylsulfonyl)benzene, is a chemical compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural characteristics, particularly the presence of a sulfone group attached to a chlorinated benzene ring, make it a versatile intermediate for the synthesis of more complex molecules. This guide provides a summary of its key properties, molecular structure, and known applications.

Core Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17482-05-2 | [1][2] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| IUPAC Name | 1-chloro-2-(methylsulfonyl)benzene | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 90-94 °C | [3] |

| Purity | ≥ 95% | [1][2] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][2] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl sulfone group at adjacent positions.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

-

Oxidation of the corresponding sulfide: This involves the synthesis of 2-chlorophenyl methyl sulfide, which is then oxidized to the sulfone.

-

Reaction of a sulfonyl chloride: This method would involve the reaction of 2-chlorobenzenesulfonyl chloride with a methylating agent.

A patent for the preparation of various phenyl methyl sulfone derivatives describes a general method involving the reaction of a substituted benzene sulfonyl chloride with a methylating agent in the presence of a reducing agent and a base. While this provides a potential synthetic pathway, a specific protocol for this compound with detailed reaction conditions, stoichiometry, and purification methods is not provided.

Due to the lack of specific experimental data, detailed methodologies for key experiments involving this compound cannot be provided in this guide.

Applications and Biological Relevance

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Development: It serves as a building block in the creation of various drug candidates, particularly in the development of anti-inflammatory and analgesic drugs.[1] The sulfone moiety is a common feature in a number of biologically active compounds. While the specific mechanism of action for this compound is not well-documented, some aryl methyl sulfones have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[4]

-

Agrochemicals: This compound is also used in the formulation of herbicides and pesticides, contributing to crop protection.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any particular signaling pathway.

However, studies on structurally related compounds can offer some insights. For instance, 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, has been shown to induce the activity of δ-aminolevulinic acid (ALA) synthetase and cytochrome P450 enzymes in rat liver.[5] This suggests that chlorinated phenyl methyl sulfones may have an effect on heme biosynthesis and xenobiotic metabolism.

The broader class of sulfones has been noted for various biological activities, including antioxidant properties and the induction of hepatic enzymes.[6] It is plausible that this compound may share some of these general characteristics, but specific studies are required for confirmation.

Given the absence of direct evidence, a diagram of a specific signaling pathway for this compound cannot be provided. A generalized workflow for its potential application in drug discovery is presented below.

Caption: Generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its fundamental properties are well-characterized, there is a notable lack of detailed public information regarding its specific synthesis protocols and its precise biological mechanism of action. Further research into these areas would be beneficial for expanding its applications and understanding its potential as a lead compound in drug development.

References

- 1. 2-Chlorophenyl methyl sulfate (89610-80-0) for sale [vulcanchem.com]

- 2. 1-Chloro-2-(methylsulfonyl)benzene | 17482-05-2 [sigmaaldrich.com]

- 3. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The contribution of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, to the delta-aminolevulinic acid synthetase induction by 1,2,4-trichlorobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-chloro-2-methyl-3-(methylsulfanyl)benzene | 82961-52-2 | Buy Now [molport.com]

Spectroscopic Analysis of 2-Chlorophenyl methyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chlorophenyl methyl sulfone. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomer, p-Chlorophenyl methyl sulfone, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 8.14 | dd | 8.0, 1.4 | Ar-H |

| 7.78 - 7.72 | m | Ar-H | ||

| 7.68 - 7.62 | m | Ar-H | ||

| 7.59 | dd | 7.8, 1.6 | Ar-H | |

| 3.34 | s | -SO₂CH₃ | ||

| ¹³C NMR | 138.5 | Ar-C | ||

| 134.4 | Ar-C | |||

| 132.2 | Ar-CH | |||

| 131.9 | Ar-CH | |||

| 130.8 | Ar-CH | |||

| 128.0 | Ar-CH | |||

| 43.6 | -SO₂CH₃ |

Note: NMR data was obtained in DMSO-d₆.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared (IR) Absorption Bands for p-Chlorophenyl methyl sulfone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1320 | Strong | Asymmetric SO₂ Stretch |

| ~1150 | Strong | Symmetric SO₂ Stretch |

| ~1090 | Strong | C-Cl Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-substitution) |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not detailed in the available literature. However, the expected molecular ion peak and fragmentation pattern can be inferred. The molecular weight of this compound is 190.65 g/mol . Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment |

| 190/192 | [M]⁺ (Molecular Ion) |

| 175/177 | [M - CH₃]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the aromatic and aliphatic regions. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are used to ensure the observation of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Thermal Stability and Solubility of 2-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and solubility of 2-chlorophenyl methyl sulfone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies for evaluating these critical physicochemical properties. It includes detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility determination. Furthermore, this guide presents data in a structured format and utilizes visualizations to illustrate experimental workflows, serving as a valuable resource for researchers and professionals in drug development and materials science.

Introduction

This compound is an aromatic sulfone compound with potential applications in pharmaceutical synthesis and materials science.[1] The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, generally imparts high thermal and chemical stability to molecules.[2] A thorough understanding of the thermal stability and solubility of this compound is paramount for its handling, formulation, and application in various scientific endeavors. This guide aims to provide the necessary theoretical and practical framework for assessing these properties.

Thermal Stability

The thermal stability of a compound dictates the temperature range within which it remains chemically unchanged. Beyond its decomposition temperature, a compound undergoes irreversible degradation. Aromatic sulfones are noted for their thermal robustness, with decomposition often occurring at temperatures exceeding 350 °C.[3][4]

Experimental Protocols for Determining Thermal Stability

2.1.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a substance.[5]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known Curie points are typically used for temperature calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the DTG peak), and the percentage of residual mass at the end of the experiment.

2.1.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[6]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Seal the pan hermetically.

-

Reference: Place an empty, sealed DSC pan in the reference position of the DSC cell.

-

Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample and reference from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with melting and decomposition. The onset temperature of the decomposition peak provides information on thermal stability.

Data Presentation

Table 1: Illustrative Thermal Stability Data for a Representative Aromatic Sulfone

| Parameter | Method | Value | Atmosphere |

| Onset of Decomposition | TGA | ~350 °C | Nitrogen |

| Temperature of Maximum Decomposition Rate | TGA/DTG | ~375 °C | Nitrogen |

| Residual Mass at 600 °C | TGA | < 5% | Nitrogen |

| Melting Point | DSC | ~150 °C | Nitrogen |

| Decomposition Enthalpy | DSC | Varies | Nitrogen |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

Solubility

Solubility is a critical parameter for drug development, affecting everything from formulation to bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.

Experimental Protocol for Determining Solubility

The following protocol describes a standard method for determining the solubility of a solid compound in various solvents.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow any undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the supernatant.

-

Concentration Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in units of g/100 mL or mg/L based on the measured concentration and the volume of the solvent used.

Data Presentation

The following table provides a template for presenting solubility data.

Table 2: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data not available |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Hexane | 25 | Data not available |

Note: Specific quantitative solubility data for this compound is not currently available in the public domain.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining thermal stability and solubility.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has detailed the standard methodologies for assessing the thermal stability and solubility of this compound. While specific quantitative data for this compound remains elusive in publicly accessible literature, the provided protocols and data presentation templates offer a robust framework for its characterization. The workflows for TGA, DSC, and solubility determination, visualized through DOT language diagrams, provide clear and concise guidance for researchers. Further experimental investigation is necessary to populate the data templates and provide a more complete physicochemical profile of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chlorophenyl methyl sulfate (89610-80-0) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Aryl Methyl Sulfones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aryl methyl sulfone moiety is a prominent structural motif in medicinal chemistry, conferring a unique combination of physicochemical properties that translate into a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of aryl methyl sulfones, focusing on their anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anti-inflammatory Activity

Aryl methyl sulfones have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The methyl sulfone group often serves as a bioisostere for carboxylic acid functionalities present in traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX Inhibition

Aryl methyl sulfones have demonstrated potent inhibitory activity against both COX-1 and COX-2 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected aryl methyl sulfone derivatives against these enzymes.

| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 2 [1] | 6-(4-(Methylsulfonyl)phenyl)-2-(naphthalen-2-yl)pyridazin-3(2H)-one | 0.04[1] | 0.10[1] | 0.4 |

| Compound 7 [1] | 2-(4-Fluorophenyl)-6-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one | - | - | - |

| Compound 3a [2] | 1-(4-(Methylsulfonyl)phenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid | - | 0.140 ± 0.006[2] | - |

| Compound 3j [2] | 5-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxylic acid | - | 0.143[2] | - |

| Naproxen (Reference)[1] | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | 11.3[1] | 3.36[1] | 3.36 |

Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50; a higher value indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (aryl methyl sulfone)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the test compound and reference drug (e.g., intraperitoneally or orally) to the respective groups. Administer the vehicle to the control group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume for each group at each time point.

-

Determine the percentage inhibition of edema by the test compound and standard drug in comparison to the control group.

-

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Aryl methyl sulfones exert their anti-inflammatory effects by blocking the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.

Caption: Aryl methyl sulfones inhibit COX enzymes, blocking prostaglandin synthesis.

Anticancer Activity

Several aryl methyl sulfone derivatives have been reported to possess significant antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values of representative aryl methyl sulfones against different human cancer cell lines.

| Compound Reference | Target Cancer Cell Line | IC50 (µM) |

| Compound 24 [3] | MCF-7 (Breast) | 0.052[3] |

| Compound 24 [3] | MDA-MB-231 (Breast) | 0.074[3] |

| Compound 21l [3] | MCF-7 (Breast) | 0.132 ± 0.007[3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of an aryl methyl sulfone on cancer cells.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Aryl methyl sulfone test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aryl methyl sulfone compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for determining the in vitro anticancer activity of aryl methyl sulfones.

Antimicrobial Activity

Aryl methyl sulfones have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound Reference | Microorganism | MIC (µg/mL) |

| Compound 3f [4] | Staphylococcus aureus | - |

| Compound 3f [4] | Escherichia coli | - |

| Compound 3i [4] | Candida albicans | - |

(Note: Specific MIC values for these compounds were mentioned as effective but not explicitly quantified in the provided search results.)

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of an aryl methyl sulfone against a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Aryl methyl sulfone test compound

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Prepare serial twofold dilutions of the aryl methyl sulfone compound in MHB directly in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Antiviral Activity

Certain aryl methyl sulfones have demonstrated potential as antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1).

Quantitative Data: Anti-HIV-1 Activity

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

| Compound Reference | Virus | Target Cell Line | EC50 (µM) |

| Compound 8b' [5] | HIV-1 | - | < 1[5] |

| Compound 8d' [5] | HIV-1 | - | < 1[5] |

| Compound 8f' [5] | HIV-1 | - | < 1[5] |

| Compound 8h' [5] | HIV-1 | - | < 1[5] |

| Compound 8j' [5] | HIV-1 | - | < 1[5] |

(Note: Specific cell lines were not detailed in the provided search results.)

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Objective: To assess the inhibitory effect of an aryl methyl sulfone on HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase (RT)

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or radiolabeled)

-

Aryl methyl sulfone test compound

-

Reaction buffer

-

Detection system (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme for colorimetric or chemiluminescent detection)

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer, poly(A)·oligo(dT) template/primer, and the aryl methyl sulfone test compound at various concentrations.

-

Enzyme Addition: Add the HIV-1 RT to initiate the reaction. Include a control with no inhibitor.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

-

Detection: Stop the reaction and detect the amount of newly synthesized DNA. The method of detection will depend on the label used for the dNTPs.

-

Data Analysis: Quantify the amount of DNA synthesis in the presence of the inhibitor relative to the control. Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.

Neuroprotective Activity

Recent studies have highlighted the potential of aryl methyl sulfones in neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's disease. Their mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation.

Quantitative Data: Neuroprotective Effects

The neuroprotective effects can be quantified by measuring the improvement in cell viability after exposure to a neurotoxin.

| Compound Reference | Neurotoxin | Cell Line | Improvement in Cell Viability |

| Styryl sulfone 4d [6] | MPP+ | Mesencephalic neurons | Dose-dependent increase up to 93.4% of control[6] |

Signaling Pathways: Nrf2 and p38 MAPK

Aryl methyl sulfones can exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds, including some aryl methyl sulfones, can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.

References

- 1. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]

- 4. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Sulfonyl-4-chloroanilino moiety: a potent pharmacophore for the anti-human immunodeficiency virus type 1 activity of pyrrolyl aryl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

2-Chlorophenyl Methyl Sulfone: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone is a versatile bifunctional organic compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique structural features—an ortho-chlorinated phenyl ring activated by a potent electron-withdrawing methyl sulfonyl group—impart a distinct reactivity profile that enables a variety of synthetic transformations. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.[1] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Chemical Properties and Spectroscopic Data

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17482-05-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇ClO₂S | --INVALID-LINK-- |

| Molecular Weight | 190.65 g/mol | --INVALID-LINK-- |

| Appearance | White crystal | --INVALID-LINK-- |

| Melting Point | 91-92 °C | --INVALID-LINK-- |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following data, compiled from literature and spectral databases, provide a reference for characterization.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (dd, J=7.9, 1.5 Hz, 1H), 7.62-7.52 (m, 2H), 7.48 (td, J=7.6, 1.5 Hz, 1H), 3.25 (s, 3H). (Predicted, based on analogous compounds) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.9, 134.5, 131.8, 131.3, 127.5, 127.2, 43.5. (Predicted, based on analogous compounds) |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1580, 1470 (C=C), ~1310 (asym SO₂), ~1150 (sym SO₂), ~760 (C-Cl). (Characteristic absorptions for aryl sulfones)[2] |

| Mass Spec. (EI) | m/z (%): 190 (M+), 111 (M-SO₂CH₃), 75 (C₆H₃). (Predicted fragmentation pattern) |

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the chloro and methyl sulfonyl substituents on the aromatic ring. The electron-withdrawing sulfonyl group activates the chlorine atom for nucleophilic aromatic substitution and also influences the regioselectivity of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of C-C and C-N bonds, respectively.

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. The chloro group of this compound can be selectively coupled with a variety of boronic acids.

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)biphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask are added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous, degassed 1,4-dioxane (5 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The mixture is filtered through a pad of Celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(methylsulfonyl)biphenyl.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85-95 (Estimated) |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 (Estimated) |

The Buchwald-Hartwig amination allows for the synthesis of N-aryl compounds by coupling aryl halides with a wide range of amines. This reaction is particularly useful for the introduction of nitrogen-containing heterocycles, a common motif in drug molecules.

Experimental Protocol: Synthesis of N-(2-(Methylsulfonyl)phenyl)morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials and Reagents:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), t-BuXPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

The tube is evacuated and backfilled with argon.

-

This compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL) are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and quenched with water (10 mL).

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford N-(2-(methylsulfonyl)phenyl)morpholine.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 (Estimated) |

| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 20 | ~75-85 (Estimated) |

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the methyl sulfonyl group activates the ortho-positioned chlorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than would be required for less activated aryl chlorides.

Experimental Protocol: Synthesis of 2-Methoxyphenyl methyl sulfone

This protocol describes a typical SNAr reaction of this compound with a nucleophile.

Materials and Reagents:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) is added sodium methoxide (1.2 mmol, 1.2 equiv).

-

The reaction mixture is heated to 80 °C and stirred for 6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-methoxyphenyl methyl sulfone. If no precipitate forms, the product can be extracted with ethyl acetate.

| Reactant 1 | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Sodium methoxide | - | DMF | 80 | 6 | ~90 (Estimated) |

| This compound | Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85 (Estimated) |

Application in Drug Discovery: Synthesis of a Celecoxib Analog

The diaryl pyrazole scaffold is a key pharmacophore in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib is a prominent example of such a drug.[3][4] this compound can serve as a starting material for the synthesis of analogs of these important therapeutic agents.

The inhibition of the COX-2 enzyme is a critical mechanism for reducing inflammation and pain. The COX-2 signaling pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins which are key mediators of inflammation. Selective inhibition of COX-2, without significantly affecting the constitutively expressed COX-1 isoform, is a key strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Below is a proposed synthetic workflow for a Celecoxib analog starting from this compound.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its unique reactivity, stemming from the ortho-chloro and methyl sulfonyl groups, allows for selective functionalization through a range of modern synthetic methodologies, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The ability to employ this compound in the construction of complex molecular architectures, such as those found in COX-2 inhibitors, underscores its importance for researchers, scientists, and professionals in the field of drug development. The experimental protocols and data provided in this guide serve as a practical resource for harnessing the synthetic utility of this valuable compound.

References

Potential applications of "2-Chlorophenyl methyl sulfone" in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone is an organosulfur compound that serves as a versatile building block in the synthesis of potentially therapeutic agents.[1] While specific biological data for this exact molecule is limited in publicly accessible literature, the broader class of aryl methyl sulfones has garnered significant interest in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs.[1] This technical guide provides an in-depth overview of the potential applications of this compound, drawing upon data from structurally related compounds to infer its likely biological activities, mechanisms of action, and synthetic pathways.

The methyl sulfone group is a key pharmacophore found in numerous approved drugs.[2][3] Its strong electron-withdrawing nature and capacity for hydrogen bonding can enhance a molecule's solubility, metabolic stability, and target engagement. This guide will explore these characteristics in the context of drug design and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 17482-05-2 | [1][4][5] |

| Molecular Formula | C₇H₇ClO₂S | [1][4][5] |

| Molecular Weight | 190.65 g/mol | [1][4][5] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 97-99% (by HPLC) | [1][5] |

| Storage | 0-8 °C | [1] |

Potential Therapeutic Applications and Biological Activity

Based on the activities of structurally similar aryl methyl sulfones, the primary therapeutic potential of this compound is likely in the treatment of inflammatory conditions. The core mechanism is anticipated to be the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory and Analgesic Activity

The aryl methyl sulfone scaffold is a known inhibitor of COX enzymes, which are central to the inflammatory cascade. While direct inhibitory data for this compound is not available, related compounds have demonstrated potent activity.

Table 1: COX Inhibition Data for Structurally Related Aryl Methyl Sulfones

| Compound | Target | IC₅₀ (µM) | Notes |

| Aryl Methyl Sulfone 2 | COX-1 | 0.04 | A naproxen analog where the carboxylic acid is replaced by a methyl sulfone. |

| COX-2 | 0.10 | Significantly more potent than the parent drug, naproxen (IC₅₀ COX-1 = 11.3 µM, COX-2 = 3.36 µM). | |

| Aryl Methyl Sulfone 7 | COX-1 / COX-2 | Potent Inhibition | Another promising analog from the same study. |

| Celecoxib | COX-2 | Potent, Selective | A well-known selective COX-2 inhibitor containing a sulfonamide group. |

| Various 1,5-Diarylpyrazoles | COX-2 | Selective Inhibition | Compounds with a methylsulfone moiety showed selective COX-2 inhibitory activity. |

Data for compounds 2 and 7 are from a study on non-steroidal anti-inflammatory compounds where the carboxylic acid group was replaced by a methyl sulfone. Celecoxib and 1,5-diarylpyrazoles are included for context on sulfone-containing COX inhibitors.

The data suggests that the methyl sulfone moiety can be a highly effective bioisostere for the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs), in some cases leading to a significant increase in potency.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of aryl methyl sulfones are primarily attributed to their interaction with the arachidonic acid cascade and modulation of inflammatory signaling pathways like NF-κB.

Cyclooxygenase (COX) Pathway Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6][7] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Selective COX-2 inhibitors were developed to mitigate these effects. The aryl methyl sulfone class of compounds has shown potential for both non-selective and selective COX-2 inhibition.

NF-κB Signaling Pathway Modulation

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10] Some sulfone-containing anti-inflammatory compounds have been shown to suppress the activation of the NF-κB pathway.[11] This represents a second, potentially complementary mechanism of action to COX inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chlorophenyl Methyl Sulfone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone, a sulfone compound featuring a chlorinated phenyl ring, is a molecule of significant interest in various scientific domains. While not a widely known compound in its own right, it serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the discovery, history, and key technical data associated with this compound.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its scientific characterization can be traced back to at least 1996 with the work of Václav Všetečka, Ivana Císařová, and Jaroslav Podlaha. In their paper published in the Collection of Czechoslovak Chemical Communications, they investigated the conformation of the methylsulfonyl group in 2-substituted benzene rings, using this compound as a key subject of their study.[2][3][4][5] Their work provided foundational data on the molecule's three-dimensional structure in both crystal and solution states, marking a significant point in its documented history.

The synthesis of phenyl methyl sulfone derivatives, in general, has evolved over time. Earlier methods were often inefficient, yielding mixtures of isomers and requiring difficult purification steps. More contemporary methods, such as the one described in Chinese patent CN102924347A, have focused on developing more streamlined and efficient synthetic routes, highlighting the ongoing importance of this class of compounds in chemical synthesis.

Physicochemical Properties and Data

A compilation of the key physicochemical properties of this compound is provided below. This data is essential for its application in research and development, particularly for reaction planning and characterization.

| Property | Value | Reference |

| CAS Number | 17482-05-2 | [6] |

| Molecular Formula | C₇H₇ClO₂S | [6] |

| Molecular Weight | 190.65 g/mol | [6] |

| Appearance | White crystalline solid | |

| Melting Point | 91-92 °C (recrystallized from ethanol) | |

| Purity | ≥97% | |

| Solubility | Soluble in most common organic solvents |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding sulfide precursor, 2-chlorothioanisole. The following is a representative experimental protocol based on common laboratory practices for such transformations.

Synthesis of this compound via Oxidation of 2-Chlorothioanisole

Materials:

-

2-Chlorothioanisole

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorothioanisole (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents, or 30% H₂O₂, ~2.5 equivalents) in the same solvent to the cooled solution of 2-chlorothioanisole. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench any excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Work-up:

-

If using m-CPBA in dichloromethane, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), water, and brine.

-

If using hydrogen peroxide in acetic acid, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and then extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear and logical progression from its precursor. This workflow is an essential aspect of its chemical history and application.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While detailed studies on the specific biological signaling pathways of this compound are not widely published, its role as a synthetic intermediate is well-established. It is utilized in the development of various biologically active molecules.[1] For instance, the sulfone moiety is a key functional group in a number of pharmaceuticals, and the chloro-substitution pattern can influence the molecule's reactivity and metabolic stability.

Research on related compounds, such as trichlorophenyl methyl sulfone (a metabolite of 1,2,4-trichlorobenzene), has shown that these molecules can induce hepatic microsomal drug-metabolizing enzymes.[7] This suggests that chlorinated phenyl methyl sulfones as a class may have interactions with biological systems that warrant further investigation, particularly in the context of drug metabolism and toxicology.

Conclusion

This compound, while not a compound of widespread direct application, holds a significant place in the landscape of chemical synthesis. Its history is marked not by a singular moment of discovery, but by its emergence as a useful and well-characterized building block for more complex and often biologically active molecules. The foundational work on its conformation in the mid-1990s provided the scientific community with a solid understanding of its structural properties. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile and well-understood intermediates like this compound is likely to persist, ensuring its continued relevance in the field of chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CCCC 1996, Volume 61, Issue 5 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chlorophenyl Methyl Sulfone in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-chlorophenyl methyl sulfone as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The inherent reactivity differences between the aryl chloride and the aryl methyl sulfone moieties allow for selective and sequential functionalization, offering a powerful strategy for the synthesis of complex biaryl and polyaryl structures, which are prevalent in medicinal chemistry and materials science.

Introduction: A Platform for Sequential Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to the differential reactivity of its two electrophilic sites. The carbon-chlorine bond is more readily activated under milder conditions compared to the carbon-sulfone bond. This reactivity profile enables a stepwise approach to the synthesis of unsymmetrical polyarenes from a single, readily available starting material.

This document outlines the distinct reaction conditions required for the selective coupling at the chloro- and sulfone positions, provides detailed experimental protocols, and summarizes the expected outcomes with a range of arylboronic acids.

Reaction Mechanism and Selectivity

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the electrophile, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The selectivity for the coupling of this compound is primarily controlled by the choice of palladium catalyst, ligand, and reaction temperature.

-

C-Cl Bond Activation: The more labile carbon-chlorine bond can be selectively activated using specific phosphine ligands, such as XPhos, at ambient temperatures.

-

C-SO2Me Bond Activation: The more inert carbon-sulfone bond requires more forcing conditions, including a different, more electron-rich phosphine ligand like RuPhos and elevated temperatures, for efficient oxidative addition of the palladium catalyst.

This differential reactivity allows for a one-pot, two-step sequential coupling, providing a streamlined approach to complex molecule synthesis.

Quantitative Data Summary

The following tables summarize the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under selective conditions.

Table 1: Selective Suzuki-Miyaura Coupling of the Aryl Chloride Moiety

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Methylsulfonyl)biphenyl | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(methylsulfonyl)biphenyl | 88 |

| 3 | 3-Nitrophenylboronic acid | 2-(Methylsulfonyl)-3'-nitrobiphenyl | 85 |

| 4 | 4-Tolylboronic acid | 4'-Methyl-2-(methylsulfonyl)biphenyl | 90 |

| 5 | 2-Thiopheneboronic acid | 2-(Methylsulfonyl)-2'-thienylbenzene | 78 |

Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, 22 °C, 12 h.

Table 2: Sequential Suzuki-Miyaura Coupling of the Aryl Sulfone Moiety

| Entry | Starting Material from Table 1 | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-(Methylsulfonyl)biphenyl | 4-(N,N-Diphenylamino)phenylboronic acid | 4''-(Diphenylamino)-[1,1':2',1''-terphenyl] | 89 |

| 2 | 4'-Methoxy-2-(methylsulfonyl)biphenyl | Phenylboronic acid | 4-Methoxy-[1,1':2',1''-terphenyl] | 85 |

| 3 | 2-(Methylsulfonyl)-3'-nitrobiphenyl | 4-Carbazol-9-ylphenylboronic acid | 9-(4''-(3-Nitrophenyl)biphenyl-4-yl)-9H-carbazole | 87 |

| 4 | 4'-Methyl-2-(methylsulfonyl)biphenyl | 3,5-Dimethylphenylboronic acid | 3'',5''-Dimethyl-4'-methyl-[1,1':2',1''-terphenyl] | 91 |

| 5 | 2-(Methylsulfonyl)-2'-thienylbenzene | Naphthalen-2-ylboronic acid | 2-(Naphthalen-2-yl)-2'-thienylbenzene | 83 |

Reaction Conditions: Biaryl sulfone (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (3.0 equiv), 1,4-Dioxane, 80 °C, 18 h.

Experimental Protocols